molecular formula C7H6O4 B13790360 1,3-Benzodioxole-4,7-diol CAS No. 86319-80-4

1,3-Benzodioxole-4,7-diol

Cat. No.: B13790360
CAS No.: 86319-80-4
M. Wt: 154.12 g/mol
InChI Key: KAIQVMIYFIVIOJ-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-4,7-diol: is an organic compound with the molecular formula C7H6O4 It is a derivative of benzodioxole, characterized by the presence of two hydroxyl groups at the 4th and 7th positions on the benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole-4,7-diol can be synthesized through the acetalization and ketalization of catechol with aldehydes or ketones using catalysts such as HY zeolite . The reaction conditions typically involve a molar ratio of catechol to aldehydes or ketones of 1:1.4, with a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours. Under these conditions, the conversion and selectivity are over 50% and 97%, respectively .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general approach involves the use of efficient catalysts and optimized reaction conditions to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxole-4,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical and Agrochemical Intermediate: 1,3-Benzodioxole-4,7-diol can be utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
  • Antioxidant and Anti-inflammatory Properties: This compound possesses potential antioxidant and anti-inflammatory properties .
  • Antibacterial Activity: 5-methyl-benzo [1,3]-dioxole-4,7-diol (MBBD), a derivative of this compound, exhibits broad-spectrum antibacterial activity. The minimum inhibitory concentration (MIC) range of MBBD for drug-resistant pathogenic bacteria was 64–256 μg/mL, with the lowest MIC observed for Acinetobacter baumannii (64 μg/mL), followed by Pseudomonas aeruginosa (MIC = 128 μg/mL) .
  • Synthesis of Derivatives: Researchers have explored the synthesis of 1,3-benzodioxole derivatives for various applications. For example, a microwave-assisted synthesis method allows for the creation of these derivatives from catechol and ketones or aldehydes, with good to excellent yields, applicable to large-scale production .
  • Study of Insecticide Synergists: Methylenedioxyphenyl (1,3-benzodioxole) derivatives have been used as insecticide synergists since the observation that sesame oil would synergize the action of the insecticide pyrethrum . These derivatives can inhibit the microsomal mixed-function oxidases of insects and mammals .

Case Studies and Research Findings

  • Antitumor Effects of Apiole: Apiole, a chemical derivative of 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1), has been found to have in vivo antitumor effects on human COLO 205 cancer cells . Apiole was administered to mice at 1-30 mg/kg body weight through intraperitoneal injection three times per week, and previous in vitro studies demonstrated that apiole inhibits the growth of human colon cancer cells through the arrest of the cell cycle in G0/G1 phase .
  • Biodegradation and Defluorination: Studies on the biodegradation of 2,2-difluoro-1,3-benzodioxole (DFBD) have shown that Pseudomonas putida F1 can catalyze the defluorination of DFBD . The enzyme toluene dioxygenase oxidizes DFBD to DFBD-4,5-dihydrodiol, which can be further oxidized to 4,5-dihydroxy-DFBD. This process ultimately leads to the formation of fluoride ions and pyrogallol .
  • 1,3-Benzodioxole-4,7-quinone Complex: A substituted 1,3-benzdioxole-4,7-quinone complex can be prepared by reacting 4-hydroxy-1,3-benzodioxole with potassium nitrosodisulfonate . These quinones can be obtained by treating 4-hydroxy-7-methoxy-1,3-benzodioxoles with ammonium cerium(IV) nitrate .

Data Table

ApplicationDescriptionSource
Pharmaceutical/Agrochemical SynthesisActs as an intermediate in the creation of more complex molecules.$$1]
Antioxidant/Anti-inflammatoryPotential therapeutic applications due to these properties.$$1]
AntibacterialDerivatives like MBBD exhibit broad-spectrum antibacterial activity against drug-resistant bacteria.$$5]
Insecticide SynergistMethylenedioxyphenyl derivatives enhance the action of insecticides by inhibiting microsomal mixed-function oxidases.$$4]
Anti-tumorApiole, a derivative, shows in vivo antitumor effects on human colon cancer cells.$$8]
BiodegradationPseudomonas putida F1 can catalyze the defluorination of DFBD, a related compound, through a series of enzymatic reactions.$$2]

Storage and Handling

Comparison with Similar Compounds

Uniqueness: 1,3-Benzodioxole-4,7-diol is unique due to the presence of two hydroxyl groups on the benzodioxole ring, which imparts distinct chemical and biological properties

Biological Activity

1,3-Benzodioxole-4,7-diol, also known as 5-methyl-benzodioxole-4,7-diol (MBBD), has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological properties, including antioxidant, antimicrobial, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a unique dioxole ring that contributes to its chemical reactivity and biological activities. The compound is characterized by the following structural formula:

C9H8O4\text{C}_9\text{H}_8\text{O}_4

This structure allows it to interact with various biological targets, leading to its pharmacological potential.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.

  • Mechanism of Action : The compound scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
  • Case Study : A study demonstrated that MBBD effectively reduced lipid peroxidation in vitro, indicating its potential as a protective agent against oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It shows broad-spectrum activity against several pathogenic microorganisms.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for MBBD against various bacteria are as follows:
PathogenMIC (μg/mL)
Acinetobacter baumannii64
Pseudomonas aeruginosa128
Klebsiella pneumoniae256
Staphylococcus aureus256
Escherichia coli256

These results suggest that MBBD is particularly effective against drug-resistant strains of bacteria .

Anticancer Activity

This compound has shown promising results in cancer research. Its derivatives have been synthesized and evaluated for cytotoxic effects on various cancer cell lines.

  • Cytotoxicity Studies : A specific derivative of MBBD was tested against A549 human lung adenocarcinoma and C6 rat glioma cells. It exhibited significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting DNA synthesis. This was evidenced by increased early and late apoptosis markers in treated cells .

Comparative Analysis with Related Compounds

To understand the efficacy of this compound better, it is essential to compare it with similar compounds:

CompoundAntioxidant ActivityAntimicrobial ActivityAnticancer Efficacy
This compoundHighBroad-spectrumSignificant
CatecholModerateLimitedModerate
HydroquinoneHighModerateLow

The comparison highlights the superior biological activity of this compound across various applications .

Properties

IUPAC Name

1,3-benzodioxole-4,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2,8-9H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIQVMIYFIVIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(C=CC(=C2O1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511155
Record name 2H-1,3-Benzodioxole-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86319-80-4
Record name 2H-1,3-Benzodioxole-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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